N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic electronics .
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They are known to interact with a variety of biological targets, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, depending on the specific biological effect they exhibit . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to affect various biochemical pathways, depending on their specific biological activity .
Result of Action
It is known that thiophene derivatives can have various effects at the molecular and cellular level, depending on their specific biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of thiophene derivatives, including N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide, often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as catalytic hydrogenation and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol .
Scientific Research Applications
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Thiophene derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some thiophene-based compounds are investigated for their therapeutic potential in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group can enhance its stability and binding interactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-14(13-4-2-10-18-13)15(11-5-6-11)8-7-12-3-1-9-17-12/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDQRHBIJNPXIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.